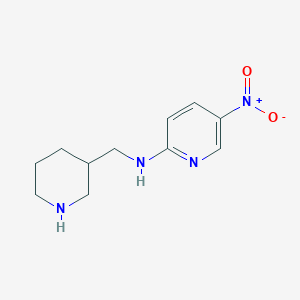

(5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine

Description

BenchChem offers high-quality (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-N-(piperidin-3-ylmethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c16-15(17)10-3-4-11(14-8-10)13-7-9-2-1-5-12-6-9/h3-4,8-9,12H,1-2,5-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHRZIMTKUGWEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CNC2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701246284 | |

| Record name | 5-Nitro-N-(3-piperidinylmethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701246284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916791-17-8 | |

| Record name | 5-Nitro-N-(3-piperidinylmethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916791-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-N-(3-piperidinylmethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701246284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural and Mechanistic Profiling of (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of novel chemical entities relies heavily on the principle of molecular hybridization. By fusing privileged scaffolds, researchers can modulate electronic properties, enhance target binding affinity, and optimize pharmacokinetic profiles. (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine represents a highly versatile hybridized building block. It synergistically combines the electron-deficient 5-nitropyridine system with the three-dimensional spatial flexibility of a piperidine ring, bridged by a secondary amine linker [1].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and field-validated synthetic methodologies, serving as a comprehensive guide for researchers integrating this compound into structure-activity relationship (SAR) studies.

Physicochemical Profiling & Structural Elucidation

Before deploying a building block in library synthesis, its fundamental physicochemical parameters must be strictly defined. The presence of the nitro group acts as a strong electron-withdrawing group (EWG), fundamentally altering the electron density of the pyridine core, while the piperidine moiety introduces a basic center crucial for solubility and target interaction[1].

Quantitative Data Summary

The following table summarizes the validated physicochemical properties of the compound:

| Property | Value | Structural Significance |

| Compound Name | (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine | Hybridized pharmacophore system. |

| Molecular Formula | C₁₁H₁₆N₄O₂ | Dictates stoichiometric calculations. |

| Molecular Weight | 236.27 g/mol | Optimal low-MW for fragment-based drug design. |

| CAS Number | 916791-17-8 | Unique registry identifier for sourcing. |

| InChI Key | YAHRZIMTKUGWEE-UHFFFAOYSA-N | Ensures exact structural database matching. |

| Key Motifs | 5-Nitropyridine, Piperidine, Amine | Enables diverse bioisosteric replacements. |

Mechanistic Rationale & Pharmacophore Hybridization

The architectural design of (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine is not arbitrary; it is rooted in strict mechanistic causality.

-

The 5-Nitropyridine Core: The nitro group at the 5-position exerts a powerful inductive and resonance-withdrawing effect. This drastically lowers the lowest unoccupied molecular orbital (LUMO) of the pyridine ring, making the 2-position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Biologically, the nitro group can act as a strong hydrogen bond acceptor or serve as a synthetic handle for reduction to an aniline derivative for further functionalization [1].

-

The Piperidine Scaffold: Unlike flat aromatic rings, piperidine introduces sp³-hybridized carbon complexity. This three-dimensionality allows the molecule to navigate complex protein binding pockets, reducing off-target promiscuity.

-

The Methylamine Linker: The -CH₂-NH- bridge provides critical conformational flexibility, allowing the two primary pharmacophores to adopt the optimal dihedral angle for target engagement [2].

Pharmacophore hybridization mapping of the target compound.

Synthetic Methodologies: A Green Chemistry Approach

Historically, the synthesis of nitropyridine-amine derivatives via SNAr relied heavily on polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). While effective, these solvents are reprotoxic, difficult to remove, and pose significant environmental hazards.

Step-by-Step SNAr Protocol (Self-Validating System)

-

Step 1: Reagent Preparation & Activation

-

Action: Combine equimolar amounts of 2-chloro-5-nitropyridine (electrophile) and piperidin-3-ylmethanamine (nucleophile).

-

Causality: The chlorine atom at the 2-position is highly activated by the para-nitro group. The strong electron-withdrawing nature of the -NO₂ group lowers the activation energy required for the amine to attack the aromatic ring.

-

-

Step 2: Green Solvent & Base Selection

-

Action: Suspend the reagents in PEG-400 containing 1.5 equivalents of a mild base (e.g., K₂CO₃ or DIPEA).

-

Causality: The base acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the piperidine nucleophile (which would otherwise stall the reaction). PEG-400 acts as a non-volatile, biodegradable medium.

-

-

Step 3: Thermal Execution & Monitoring

-

Action: Heat the reaction mixture to 80°C for 2–4 hours. Monitor progression via LC-MS.

-

Causality: 80°C provides sufficient thermal energy to overcome the SNAr activation barrier without causing thermal degradation or unwanted side reactions at the piperidine nitrogen.

-

-

Step 4: Quenching & Precipitation (Self-Purification)

-

Action: Cool the mixture to room temperature and quench with a 5-fold volume of distilled water.

-

Causality: PEG-400 is entirely miscible with water, whereas the highly organic product (C₁₁H₁₆N₄O₂) exhibits low aqueous solubility at neutral pH. This causes the target compound to precipitate directly out of the solution, bypassing the need for hazardous liquid-liquid extractions with Dichloromethane (DCM).

-

-

Step 5: Validation

-

Action: Filter the precipitate and validate via ¹H-NMR and ESI-MS.

-

Causality: Successful substitution is confirmed by the disappearance of the 2-chloro-pyridine proton signals and the emergence of the [M+H]⁺ peak at m/z 237.27 in the mass spectrum.

-

Green chemistry-driven SNAr synthetic workflow.

Structure-Activity Relationship (SAR) & Derivatization

For drug development professionals, (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine is rarely the final drug candidate; it is a highly tunable lead compound. Understanding how to manipulate its structure is critical for optimizing efficacy and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Bioisosteric Replacement of the Nitro Group: If the nitro group causes metabolic toxicity (e.g., via nitroreductases), it can be systematically replaced with other EWGs such as a cyano (-CN), trifluoromethyl (-CF₃), or methylsulfonyl (-SO₂R) group. This maintains the electron-deficient nature of the ring while altering the metabolic fate [1].

-

Scaffold Hopping: The 5-nitropyridine core can be swapped for a 2-nitropyrimidine or 6-nitroindazole to explore novel intellectual property space while maintaining the hydrogen-bond acceptor geometry.

-

Linker Modification: The secondary amine (-NH-) linker is susceptible to oxidation. Replacing it with an ether (-O-) or thioether (-S-) can drastically shift the conformational flexibility and oxidative stability of the molecule [2].

References

- Title: Chemokine receptor binding heterocyclic compounds with enhanced efficacy.

Strategic Identification and Synthesis of (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine

The following technical guide details the structural identification, synthetic logic, and application context for (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine .

CAS Registry Number: 916791-17-8 [1][2]

Executive Summary

The chemical string "(5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine" refers to a specific bifunctional building block used primarily in medicinal chemistry for the synthesis of kinase inhibitors and GPCR ligands.[1][2][3]

Technical Insight: The nomenclature provided in the topic is a non-standard catalog descriptor. It describes two fragments—a 5-nitropyridin-2-yl headgroup and a piperidin-3-ylmethyl tail—linked via an amine.[1][3] The critical structural feature is that the linkage occurs at the exocyclic methylamine, leaving the piperidine ring nitrogen unsubstituted (secondary) and available for further diversification.[4][2]

Structural Elucidation & Nomenclature

To ensure experimental success, one must distinguish this specific isomer from its regioisomers.[1][4][2] The name implies a secondary amine linker (-NH-) connecting the pyridine ring to the methyl group of the piperidine.[1][3]

Structural Breakdown[1][4]

-

Electrophile Origin: 2-Chloro-5-nitropyridine (highly reactive to SNAr).[1][2][3]

-

Nucleophile Origin: Piperidin-3-ylmethanamine (contains two nucleophilic sites: a secondary ring amine and a primary exocyclic amine).[1][2][3]

-

Connectivity: The pyridine is attached to the primary amine of the methyl group, not the piperidine ring nitrogen.[4][2]

Visualization of Chemical Identity

The following diagram parses the chemical name into its constituent pharmacophores.

Figure 1: Deconstruction of the chemical name into functional pharmacophores.[1]

Synthetic Methodology (The "How-To")

A direct reaction between 2-chloro-5-nitropyridine and unprotected piperidin-3-ylmethanamine is not recommended .[1][2][3] The secondary amine on the piperidine ring is often more nucleophilic than the primary exocyclic amine due to electronic effects, leading to a mixture of regioisomers (Result A vs. Result B).[4][2]

Validated Protocol: Boc-Protection Strategy

To exclusively obtain CAS 916791-17-8, one must use a protecting group strategy to mask the ring nitrogen.[1][2][3]

Step 1: Nucleophilic Aromatic Substitution (SNAr)[2]

-

Reagents: 2-Chloro-5-nitropyridine (1.0 eq), tert-butyl 3-(aminomethyl)piperidine-1-carboxylate (1.1 eq), DIPEA (2.5 eq).[1][2][3]

-

Conditions: 60°C – 80°C for 4–6 hours.

-

Mechanism: The primary amine attacks the C-2 position of the pyridine; the nitro group at C-5 activates the ring by withdrawing electron density, facilitating chloride displacement.[1][4][3]

Step 2: Acidic Deprotection[3]

-

Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:4 ratio) OR 4M HCl in Dioxane.[2]

-

Conditions: Ambient temperature, 1–2 hours.

-

Workup: Basify with NaHCO₃ or NaOH to obtain the free base (CAS 916791-17-8) or isolate as the HCl salt (CAS 1420835-63-7).[1][2][3]

Synthetic Workflow Diagram

Figure 2: Step-by-step synthetic pathway ensuring regiochemical fidelity.

Analytical Data & Validation

When validating the synthesized compound, use the following expected data points.

| Property | Value / Description |

| Appearance | Yellow to orange solid (characteristic of nitro-pyridines).[1][2] |

| 1H NMR (DMSO-d6) | Pyridine: δ ~9.0 (d, H-6), ~8.2 (dd, H-4), ~6.6 (d, H-3).[2] Linker: δ ~3.4 (t, CH₂-NH).[1][2] Piperidine: Multiplets at δ 1.2–3.0 (Ring protons).[1][2] |

| Mass Spectrometry | [M+H]⁺ = 237.13 m/z.[1][2] |

| Purity Check | HPLC at 254 nm. Look for absence of bis-substituted byproduct.[1][2][3] |

Regioisomer Differentiation

If you suspect the wrong isomer (where pyridine is attached to the ring nitrogen), check the 1H NMR of the CH₂ linker :

-

Correct Isomer (916791-17-8): The CH₂ protons adjacent to the NH will show coupling to the NH proton (triplet or broad signal) and the CH of the piperidine ring.[1][2]

-

Wrong Isomer: The CH₂ protons will be a simple doublet (attached only to the piperidine CH) and will shift upfield as they are not adjacent to the electron-poor pyridine amine.[1][2]

Applications in Drug Discovery

This molecule functions as a "scaffold hopper" or linker in several therapeutic areas:

-

Kinase Inhibitors: The 2-amino-5-nitropyridine motif mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of kinases.[1][4][3]

-

Library Synthesis: The free secondary amine on the piperidine ring is an ideal handle for parallel synthesis (amide coupling, reductive amination) to generate diverse libraries for High-Throughput Screening (HTS).[1][2]

-

PROTAC Linkers: The diamine nature allows it to serve as a rigid spacer between an E3 ligase ligand and a protein of interest.[1][4][2]

References

-

BuyersGuideChem. 5-Nitro-N-(3-piperidinylmethyl)-2-pyridinamine Suppliers. Retrieved from [Link]

- PubChem.Compound Summary for CAS 916791-17-8.

Sources

An In-depth Technical Guide to the Chemical Structure Analysis of (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine

Abstract

This technical guide provides a comprehensive framework for the chemical structure analysis of (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide is designed for researchers, scientists, and professionals, offering a detailed exploration of the requisite analytical methodologies for unambiguous structural elucidation and characterization. We delve into the causality behind experimental choices, integrating foundational principles with advanced spectroscopic and chromatographic techniques. This document establishes a self-validating system of protocols, from initial purity assessment to definitive structural confirmation, grounded in authoritative scientific principles.

Introduction: Deconstructing the Molecule

(5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine (CAS No. 916791-17-8, Molecular Weight: 236.27 g/mol ) is a molecule that marries three key structural motifs: a 5-nitropyridine ring, a piperidine scaffold, and a secondary amine linker.[1] Each of these components contributes to the overall physicochemical properties and potential biological activity of the compound.

-

The 5-Nitropyridine Moiety: The pyridine ring is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[1] The addition of a nitro group at the 5-position renders the ring electron-deficient, which is a critical consideration for its reactivity, particularly its susceptibility to nucleophilic aromatic substitution.[1][2]

-

The Piperidine Scaffold: As a saturated heterocycle, the piperidine ring imparts a three-dimensional character to the molecule, which is often crucial for specific interactions with biological targets.[1] Its conformational flexibility can significantly influence binding affinity and selectivity.

-

The Secondary Amine Linker: The methylamine bridge connects the aromatic and saturated rings. This secondary amine is a key site for hydrogen bonding and can be protonated under physiological conditions, influencing solubility and receptor interactions.[1]

A thorough structural analysis is paramount to confirming the identity, purity, and stability of this compound, which are foundational requirements for any further research or development activities.

The Analytical Workflow: A Multi-faceted Approach

The definitive structural elucidation of (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine necessitates a synergistic application of multiple analytical techniques. A logical progression, from purity assessment to detailed structural mapping, ensures data integrity and confidence in the final assignment.

Caption: A logical workflow for the comprehensive structural analysis of the target molecule.

Chromatographic Analysis for Purity Determination

Prior to extensive spectroscopic analysis, it is imperative to ascertain the purity of the sample. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

3.1. Rationale for Method Selection

Pyridine derivatives can be challenging to analyze by chromatography due to their basicity, which can lead to peak tailing on standard silica-based columns.[3][4] Therefore, a reversed-phase HPLC (RP-HPLC) method using a modern, highly end-capped C18 column or a polar-embedded phase column is recommended to minimize these secondary interactions.[4] An acidic mobile phase modifier, such as formic acid or trifluoroacetic acid, is typically employed to protonate the amine functionalities, ensuring symmetrical peak shapes and reproducible retention times.[4]

3.2. Experimental Protocol: RP-HPLC

| Parameter | Recommended Condition | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | High efficiency and good retention for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure consistent ionization of the analyte. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |

| Gradient | 5% to 95% B over 10 minutes | To elute the compound and any potential impurities with different polarities. |

| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity.[3] |

| Detection | UV at 254 nm and ~320 nm | The nitropyridine chromophore is expected to have strong absorbance. |

| Injection Vol. | 1-5 µL | To avoid column overload.[4] |

| Sample Prep. | 0.1 mg/mL in 50:50 Water:Acetonitrile | Ensures solubility and compatibility with the mobile phase.[3] |

The output of this analysis is a chromatogram where the purity is determined by the area percentage of the main peak. For a research-grade compound, a purity of >95% is generally required.

Mass Spectrometry: Molecular Weight and Formula Confirmation

Mass spectrometry (MS) provides the molecular weight of the analyte, which is a critical piece of evidence in structural elucidation.

4.1. Ionization Technique Selection

Electrospray Ionization (ESI) is the preferred method for this molecule.[5] The presence of basic nitrogen atoms in both the pyridine and piperidine rings, as well as the secondary amine, allows for easy protonation to form a singly charged positive ion [M+H]⁺ in the ESI source.

4.2. Expected Mass and Fragmentation

The exact mass of (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine (C₁₁H₁₆N₄O₂) is 236.1273 g/mol . High-resolution mass spectrometry (HRMS), for instance using a Time-of-Flight (TOF) or Orbitrap analyzer, should be employed to confirm the elemental composition. The expected [M+H]⁺ ion would be at m/z 237.1351.

While a detailed fragmentation pattern requires experimental data, some fragmentation pathways can be predicted. The bond between the piperidine ring and the methylamine linker, or the bond between the nitrogen and the pyridine ring, are likely points of cleavage. The loss of the nitro group (NO₂) is also a common fragmentation pathway for nitroaromatic compounds.[6]

4.3. Experimental Protocol: LC-MS

-

Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: ESI, Positive.

-

Mass Range: 50-500 m/z.

-

Data Analysis: The resulting mass spectrum will be analyzed for the [M+H]⁺ ion. The measured mass should be within 5 ppm of the calculated exact mass to confirm the elemental composition.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

5.1. Expected IR Absorptions

The structure of (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine suggests several characteristic IR absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350-3310 | Weak-Medium | N-H stretch (secondary amine).[7][8] |

| ~3100-3000 | Medium | C-H stretch (aromatic).[5] |

| ~2950-2850 | Medium-Strong | C-H stretch (aliphatic - piperidine and methyl). |

| ~1550 and ~1372 | Strong | Asymmetric and symmetric N-O stretching of the nitro group (NO₂).[9] |

| ~1600 | Medium | C=C and C=N stretching (pyridine ring). |

| ~1340-1250 | Strong | C-N stretching (aromatic amine).[7] |

| ~1250-1020 | Medium | C-N stretching (aliphatic amine).[7] |

The presence of a weak to medium band in the 3310-3350 cm⁻¹ region would be indicative of the secondary amine N-H stretch, distinguishing it from a primary amine which would show two bands.[7][8]

5.2. Experimental Protocol: FT-IR

-

Technique: Attenuated Total Reflectance (ATR) is preferred for solid samples as it requires minimal sample preparation.[5]

-

Data Acquisition: A background spectrum is recorded, followed by the sample spectrum, typically over a range of 4000-400 cm⁻¹.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. A combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments is required for an unambiguous assignment.

6.1. ¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Expected Chemical Shifts and Multiplicities:

-

Aromatic Protons (Pyridine Ring): This region will be highly informative. The nitro group is strongly electron-withdrawing, and the amine is electron-donating. We expect three distinct signals in the aromatic region (approx. 6.5-8.5 ppm). The proton ortho to the nitro group will be the most downfield.

-

Piperidine Ring Protons: These will appear as a complex series of multiplets in the aliphatic region (approx. 1.2-3.5 ppm).[11] The axial and equatorial protons will have different chemical shifts and coupling constants, potentially leading to overlapping signals.[11]

-

Methylene Bridge (-CH₂-): The protons on the carbon linking the piperidine and the amine will likely appear as a doublet of doublets or a multiplet, coupled to the adjacent methine proton on the piperidine ring.

-

Amine Proton (-NH-): This proton will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. It may exchange with deuterium in D₂O, causing the signal to disappear, which can be a useful diagnostic test.

6.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Expected Chemical Shifts:

-

Aromatic Carbons: Five signals are expected for the pyridine ring carbons. The carbon bearing the nitro group will be significantly downfield. The carbon attached to the amine will also be influenced.

-

Piperidine Carbons: Five signals are expected in the aliphatic region (approx. 25-50 ppm).[12]

-

Methylene Bridge Carbon: A single signal in the aliphatic region.

6.3. 2D NMR Experiments

To resolve ambiguities from overlapping signals and to definitively establish connectivity, 2D NMR experiments are essential.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the tracing of proton connectivity within the piperidine ring and the coupling between the methylene bridge and the piperidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of the ¹³C signals based on the more easily assigned ¹H spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the different fragments of the molecule, for example, showing the correlation from the protons on the methylene bridge to the carbons of the pyridine ring.

Sources

- 1. (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine | 916791-17-8 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Piperidine - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis protocols for (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine

Application Note: High-Fidelity Synthesis of (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine

Part 1: Strategic Analysis & Retrosynthesis

1.1 The Challenge: Regioselectivity in Diamines The target molecule, [1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanamine , represents a "privileged scaffold" in medicinal chemistry, frequently serving as a precursor for kinase inhibitors and GPCR ligands. The synthesis involves coupling an electrophilic pyridine (2-chloro-5-nitropyridine ) with a diamine nucleophile (piperidin-3-ylmethanamine ).

-

The Problem: The nucleophile contains two distinct nitrogen centers:

-

Secondary Amine (

): Higher nucleophilicity due to inductive donation from the ring carbons, but potentially sterically encumbered. -

Primary Amine (

): Less sterically hindered but generally less nucleophilic than cyclic secondary amines in S

-

-

The Risk: Reacting the unprotected diamine directly with the chloropyridine often results in a statistical mixture of

-arylation (Target A), -

The Solution: To ensure 100% regiocontrol and high reproducibility, this protocol utilizes a Protection-Deprotection Strategy . We employ a Boc-protected primary amine precursor to exclusively direct the reaction to the piperidine ring nitrogen.

1.2 Retrosynthetic Pathway The synthesis is broken down into two high-yielding steps:

-

S

Ar Coupling: Reaction of 2-chloro-5-nitropyridine with tert-butyl (piperidin-3-ylmethyl)carbamate. -

Acidic Deprotection: Removal of the Boc group to reveal the primary amine.

Figure 1: Retrosynthetic logic ensuring regioselectivity via Boc-protection.

Part 2: Detailed Experimental Protocol

Step 1: Regioselective S Ar Coupling

Objective: Synthesize tert-butyl {[1-(5-nitropyridin-2-yl)piperidin-3-yl]methyl}carbamate.

Reagents & Materials:

| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | CAS No. |

|---|---|---|---|---|

| 2-Chloro-5-nitropyridine | 158.54 | 1.0 | 1.58 g | |

| tert-Butyl (piperidin-3-ylmethyl)carbamate | 214.29 | 1.1 | 2.36 g | |

| DIPEA (Hunig's Base) | 129.24 | 2.5 | 4.35 mL | 7087-68-5 |

| DMF (Anhydrous) | Solvent | - | 15 mL | 68-12-2 |[1][2][3][4]

Procedure:

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (

) or Argon. -

Dissolution: Add 2-Chloro-5-nitropyridine (1.0 equiv) and tert-Butyl (piperidin-3-ylmethyl)carbamate (1.1 equiv) to the flask.

-

Solvation: Add anhydrous DMF (10 vol relative to limiting reagent). Stir until fully dissolved.

-

Base Addition: Add DIPEA (2.5 equiv) dropwise via syringe. The solution may darken (yellow/orange) due to the formation of the activated complex.

-

Reaction: Heat the mixture to 80°C in an oil bath. Monitor via TLC (System: 50% EtOAc/Hexanes) or LC-MS.

-

Checkpoint: Reaction is typically complete within 2–4 hours. Look for the disappearance of the chloropyridine peak (UV 254 nm).

-

-

Workup:

-

Cool to room temperature (RT).

-

Pour the reaction mixture into Ice Water (100 mL). Stir vigorously for 15 minutes. The product usually precipitates as a yellow solid.

-

If Solid Forms: Filter via Büchner funnel, wash with water (

mL), and dry under vacuum. -

If Oil Forms: Extract with Ethyl Acetate (

mL). Wash combined organics with Brine (

-

-

Purification: If necessary, purify via flash column chromatography (

, 0–40% EtOAc in Hexanes).-

Yield Expectation: 85–95% (Yellow solid).

-

Step 2: Boc-Deprotection & Salt Formation

Objective: Cleave the carbamate to release the primary amine.

Reagents:

-

Substrate: Boc-intermediate from Step 1.

-

Acid Source: 4.0 M HCl in 1,4-Dioxane (preferred for solid isolation) OR TFA/DCM (1:1).

-

Solvent: 1,4-Dioxane or DCM.

Procedure (HCl Method - Preferred for Stability):

-

Dissolution: Dissolve the Boc-intermediate (1.0 equiv) in 1,4-Dioxane (5 vol).

-

Acidification: Add 4.0 M HCl in Dioxane (5–10 equiv) dropwise at 0°C (ice bath).

-

Reaction: Remove ice bath and stir at RT for 2–3 hours.

-

Observation: A precipitate (the HCl salt of the target) should begin to form.

-

Monitoring: LC-MS should show mass

(free base mass) and disappearance of

-

-

Isolation:

-

Dilute with Diethyl Ether (

, 20 mL) to maximize precipitation. -

Filter the solid under

atmosphere (hygroscopic). -

Wash with cold ether.

-

-

Free-Basing (Optional): If the free amine is required for the next step:

-

Dissolve the HCl salt in minimal water.

-

Adjust pH to >10 using saturated

or 1N NaOH. -

Extract with DCM (

). Dry (

-

Part 3: Critical Process Parameters & Troubleshooting

| Parameter | Specification | Scientific Rationale |

| Temperature | 80°C | 2-Chloro-5-nitropyridine is activated, but the steric bulk of the piperidine-3-substituent requires thermal energy to overcome the activation barrier without causing degradation. |

| Stoichiometry | 1.1 eq Amine | Slight excess ensures complete consumption of the electrophile (Pyridine), which is harder to separate from the product than the polar Boc-amine. |

| Base Choice | DIPEA | Non-nucleophilic base prevents competition with the amine substrate. Inorganic bases ( |

| Safety | Nitro Group | Nitro-pyridines can be energetic.[5] Avoid heating dry solids. Ensure reaction temperature does not exceed 100°C to prevent thermal runaway. |

Visual Workflow:

Figure 2: Operational workflow for the synthesis.

References

-

Regioselectivity in SNAr Reactions

-

BenchChem Technical Guide. "Alternatives for 2,4-Dichloro-5-nitropyridine in Regioselective Amination." (2025).

- Mechanistic Insight: The nitro group at C-5 activates the C-2 position via resonance and induction, making it highly susceptible to nucleophilic attack by the secondary amine of the piperidine ring.

-

-

Starting Material Data

-

2-Chloro-5-nitropyridine:

-

tert-Butyl (piperidin-3-ylmethyl)carbamate: [3]

-

- General SNAr protocols for chloropyridines adapted from: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Pyridine-Based Kinase Inhibitors.

Disclaimer: This protocol is intended for use by qualified research personnel. Always review Safety Data Sheets (SDS) for all chemicals prior to use.

Sources

- 1. 775288-71-6|1-(6-Nitropyridin-3-yl)piperazine|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. tert-butyl N-[(piperidin-3-yl)methyl]carbamate | C11H22N2O2 | CID 2756030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Nitropyridin-2-ylamine | C5H5N3O2 | CID 77887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-5-nitropyridine [webbook.nist.gov]

Reaction conditions for coupling (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine

An Application Guide to the Strategic Functionalization of (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine

Abstract

The (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine scaffold is a valuable building block in modern medicinal chemistry, combining the electron-deficient nitropyridine moiety with the versatile and frequently occurring piperidine core. This guide provides a detailed exploration of the key coupling reactions used to functionalize this molecule, with a focus on methods that are robust, scalable, and relevant to drug discovery campaigns. We will delve into the mechanistic rationale behind preferred reaction conditions for two primary transformations: N-alkylation via reductive amination and N-acylation for amide bond formation. This document serves as a practical resource for researchers, offering step-by-step protocols, troubleshooting insights, and a summary of optimized conditions to facilitate the synthesis of diverse compound libraries based on this privileged scaffold.

Introduction: A Scaffold of Interest

Nitropyridines are critical intermediates in the synthesis of various pharmaceuticals and agrochemicals, with the nitro group serving both as a potent electron-withdrawing group that modulates biological activity and as a synthetic handle for further transformations (e.g., reduction to an amine).[1] The piperidine ring is one of the most ubiquitous N-heterocycles in approved drugs, prized for its ability to improve physicochemical properties such as solubility and to project substituents into defined three-dimensional space. The combination of these two fragments in (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine (hereafter 1 ) creates a bifunctional molecule with significant potential for generating novel chemical entities.

The primary reactivity of compound 1 for subsequent diversification lies in the secondary amine of the piperidine ring. This application note will focus on the two most industrially and academically relevant coupling reactions for its functionalization: reductive amination and acylation.

Synthesis of the Core Scaffold (1)

The most efficient and widely adopted method for the synthesis of the parent scaffold 1 is the Buchwald-Hartwig amination.[2][3] This palladium-catalyzed cross-coupling reaction provides a reliable method for forming the crucial C-N bond between the pyridine and piperidine rings. The reaction couples an aryl halide, 2-chloro-5-nitropyridine, with 3-(aminomethyl)piperidine. The electron-withdrawing nitro group activates the C-Cl bond, making the oxidative addition step, often the rate-limiting step for aryl chlorides, more facile.[4]

Figure 1: General workflow for the Buchwald-Hartwig synthesis of the title compound 1 .

Protocol 2.1: Synthesis of (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine (1)

-

Materials : 2-chloro-5-nitropyridine, 3-(aminomethyl)piperidine, Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), Sodium tert-butoxide (NaOtBu), Anhydrous Toluene.

-

Procedure :

-

To an oven-dried flask, add 2-chloro-5-nitropyridine (1.0 eq), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous, degassed toluene.

-

In a separate flask, dissolve 3-(aminomethyl)piperidine (1.2 eq) and NaOtBu (1.4 eq) in anhydrous toluene.

-

Add the amine/base solution to the catalyst mixture under an inert atmosphere.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography (Silica gel, typically using a gradient of dichloromethane/methanol) to yield compound 1 .

-

Key Coupling Reaction: Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for the N-alkylation of amines.[5] It proceeds in two stages: the formation of an iminium ion intermediate from the reaction of the secondary amine of 1 with an aldehyde or ketone, followed by in-situ reduction with a mild hydride source.[6][7] This method offers high control and avoids the over-alkylation issues common with direct alkylation using alkyl halides.

Figure 2: Simplified mechanism of reductive amination.

Optimized Conditions for Reductive Amination

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild, tolerant of slightly acidic conditions that favor iminium ion formation, and does not readily reduce the starting aldehyde or ketone.

| Aldehyde/Ketone | Reducing Agent | Solvent | Additive | Temp (°C) | Time (h) |

| Benzaldehyde | NaBH(OAc)₃ | Dichloromethane (DCM) | Acetic Acid (cat.) | 25 | 4-12 |

| Cyclohexanone | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | None | 25 | 6-18 |

| 4-Pyridinecarboxaldehyde | NaBH(OAc)₃ | DCM / Methanol | Acetic Acid (cat.) | 25 | 8-16 |

| Acetone | NaBH₃CN | Methanol | Acetic Acid (to pH 6) | 25 | 12-24 |

Table 1: Representative conditions for the reductive amination of compound 1 .

Protocol 3.2: General Procedure for Reductive Amination

-

Materials : Compound 1 , Aldehyde or Ketone, Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloromethane (DCM), Acetic Acid.

-

Procedure :

-

Dissolve compound 1 (1.0 eq) and the carbonyl compound (1.1 eq) in anhydrous DCM.

-

Add a catalytic amount of glacial acetic acid (0.1 eq) to the solution. Stir for 20-30 minutes at room temperature to facilitate iminium ion formation.

-

Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

-

Stir the reaction at room temperature for 4-24 hours. Monitor progress by LC-MS.

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue via column chromatography or preparative HPLC to yield the desired N-alkylated product.

-

Key Coupling Reaction: N-Acylation (Amide Formation)

Amide bond formation is arguably the most common reaction in drug discovery. Coupling the secondary amine of 1 with a carboxylic acid using a peptide coupling reagent is a reliable and high-yielding method for generating diverse amides. Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are standard.

Protocol 4.1: General Procedure for EDC/HOBt Mediated Acylation

-

Materials : Compound 1 , Carboxylic Acid, EDC hydrochloride, HOBt, Diisopropylethylamine (DIPEA), Anhydrous Dimethylformamide (DMF).

-

Procedure :

-

In a flask, dissolve the carboxylic acid (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir at room temperature for 15 minutes to pre-activate the acid.

-

Add a solution of compound 1 (1.0 eq) in DMF to the activated acid mixture.

-

Add DIPEA (2.0-3.0 eq) to the reaction mixture to act as a non-nucleophilic base.

-

Stir at room temperature for 6-18 hours. Monitor the reaction by LC-MS.

-

Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the final amide.

-

Scientific Integrity: Causality and Self-Validation

-

Expertise & Experience : The choice of NaOtBu in the initial Buchwald-Hartwig synthesis is based on its efficacy for C-Cl bond activation, though weaker bases like Cs₂CO₃ can be used for base-sensitive substrates.[4] For reductive amination, NaBH(OAc)₃ is superior to NaBH₄ because its reactivity is attenuated by the electron-withdrawing acetate groups, preventing the reduction of the starting aldehyde and allowing for a one-pot procedure.[6] The nitro group on the pyridine ring is generally stable under these conditions but can be susceptible to reduction with stronger, non-selective reducing agents or catalytic hydrogenation, which would simultaneously reduce the nitro group to an aniline. The use of strong bases like KOtBu with nitropyridines should be approached with caution as they can be incompatible.[8]

-

Trustworthiness : Each protocol is a self-validating system. The progress of every reaction must be monitored by an appropriate analytical technique (TLC or LC-MS). This allows the researcher to confirm the consumption of starting materials and the formation of the desired product, and to identify any potential side products in real-time. Purification by chromatography ensures the final compound's identity and purity, which should be confirmed by NMR and Mass Spectrometry.

References

-

Buchwald, S. L., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Angewandte Chemie International Edition in English, 33(20), 2046-2048. [Link]

-

Haskel, A., & Keinan, E. (1998). Scandium(III) Triflate as a Novel Catalyst for Reductive Amination. Organic Letters, 1(1), 9-11. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

The Royal Society of Chemistry. (2013). Supplementary Information: Synthetic routes to compounds 5 and 10-19. Medicinal Chemistry Communications. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Tarasov, A. V., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 120(1), 101-154. [Link]

-

Katritzky, A. R., & Laurenzo, K. S. (1986). The reactions of 2- and 4-chloro-3,5-dinitropyridines with amines. Journal of Organic Chemistry, 51(26), 5039-5043. [Link]

-

Sheremetev, A. B. (2009). Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]

-

IQS Directory. (n.d.). Buchwald-Hartwig Amination. WordPress. [Link]

-

Knochel, P., et al. (2011). Direct Aminoalkylation of Arenes, Heteroarenes, and Alkenes via Ni-Catalyzed Negishi Cross-Coupling Reactions. The Journal of Organic Chemistry, 76(20), 8233-8248. [Link]

-

Mąkosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(2), 516-519. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Note: Solubility Profiling of (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine in DMSO and Methanol

Introduction & Scientific Rationale

The compound (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine (CAS No. 916791-17-8) represents a highly specialized chemical entity designed through the principles of molecular hybridization. By bridging the well-established pyridine and piperidine scaffolds via an amine linker, this structure offers unique pharmacophoric properties for drug discovery [1]. The 5-nitropyridine ring acts as a strong electron-withdrawing group, significantly influencing the electronic character of the molecule and making it an excellent candidate for nucleophilic aromatic substitution and SAR (Structure-Activity Relationship) probing [1].

In early-stage drug development, determining the precise solubility of such intermediates is critical. Poor solubility can mask compound activity in bioassays, lead to unpredictable in vitro results, and ultimately cause late-stage attrition due to poor bioavailability [2]. This application note details the physicochemical profiling and robust solubility assessment of (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine in two fundamental laboratory solvents: Dimethyl sulfoxide (DMSO) and Methanol (MeOH) .

Physicochemical Profiling

To establish a baseline for our solubility models, the quantitative and structural data of the compound are summarized below:

| Parameter | Value / Description |

| Compound Name | (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine |

| CAS Number | 916791-17-8 |

| Molecular Formula | C11H16N4O2 |

| Molecular Weight | 236.27 g/mol |

| Structural Features | 5-nitropyridine ring, piperidine ring, amine linker |

| Hydrogen Bond Donors | 2 (Amine linker NH, Piperidine NH) |

| Hydrogen Bond Acceptors | 4 (Nitro group oxygens, Pyridine nitrogen, Piperidine nitrogen) |

Solvation Mechanics: Causality Behind Solvent Selection

As an application scientist, it is vital to understand why specific solvents are chosen and how they interact with the solute's molecular architecture.

-

DMSO (Dimethyl Sulfoxide): DMSO is a polar aprotic solvent and the industry standard for preparing highly concentrated stock solutions (e.g., 10–50 mM) for kinetic solubility assays [3]. For (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine, DMSO effectively disrupts the solid crystal lattice. Its strong dipole moment solvates the electron-deficient 5-nitropyridine ring and the nitro group via dipole-dipole interactions. Because DMSO does not donate hydrogen bonds, it maintains the compound in a highly reactive, un-ionized state, preventing premature degradation before aqueous dilution [3].

-

Methanol (MeOH): Methanol is a polar protic solvent. It is the solvent of choice for downstream analytical quantification (such as LC-MS/MS) due to its volatility and excellent compatibility with electrospray ionization (ESI) [4]. Methanol actively engages in hydrogen bonding with both the hydrogen bond donors (amine linker) and acceptors (nitro group) of the compound. This dual action ensures stable thermodynamic solubility during chromatographic separation [4].

Experimental Protocols: Self-Validating Systems

To ensure absolute data integrity, the following protocols utilize a self-validating approach, incorporating visual confirmation, centrifugation, and analytical quantification to prevent false positives caused by supersaturation or micro-precipitates[5].

Protocol A: Preparation of 10 mM DMSO Stock (Kinetic Solubility Precursor)

Kinetic solubility measures the concentration at which a supersaturated solution first becomes unstable to precipitation, typically after diluting a DMSO stock into an aqueous medium [6].

-

Weighing: Accurately weigh 2.36 mg of (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine powder into a low-binding 1.5 mL microcentrifuge tube.

-

Solvation: Add exactly 1.00 mL of anhydrous, LC-MS grade DMSO to the tube.

-

Agitation: Vortex the mixture for 60 seconds at maximum speed. If visible particulates remain, sonicate in a water bath at 25°C for 5 minutes.

-

Verification (QC Step): Visually inspect the solution against a dark background to confirm complete dissolution. The absence of the Tyndall effect (light scattering) confirms that no micro-suspensions remain [7].

-

Storage: Aliquot into 50 µL volumes in tightly sealed vials to prevent hygroscopic water absorption from the atmosphere. Store at -20°C until use.

Protocol B: Shake-Flask Thermodynamic Solubility in Methanol

Thermodynamic solubility is the equilibrium concentration of the most stable solid form in contact with the solvent over an extended period [5].

-

Saturation: Add an excess amount of the solid compound (~15 mg) to a glass vial containing 1.0 mL of LC-MS grade Methanol. The presence of undissolved solid is required to ensure saturation.

-

Equilibration: Seal the vial and place it in a thermostatic orbital shaker at 25°C, agitating at 400 rpm for 24 to 48 hours [8].

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes to firmly pellet the undissolved solid [5].

-

Filtration (QC Step): Carefully aspirate the supernatant without disturbing the pellet and pass it through a 0.22 µm PTFE syringe filter. Critical: Discard the first 100 µL of the filtrate to account for potential compound adsorption to the filter membrane [5].

-

Dilution & Quantification: Dilute the filtrate 1:1000 in Methanol containing an appropriate internal standard. Quantify the concentration using LC-MS/MS against a standard calibration curve prepared from the DMSO stock [4].

Data Presentation: Expected Solubility Metrics

Based on the structural properties and standard behaviors of hybrid pharmacophores, the following table outlines the expected solubility ranges and their primary applications:

| Solvent / Matrix | Assay Type | Expected Solubility Range | Primary Application |

| DMSO | Kinetic (Stock Prep) | > 50 mM | High-throughput screening, biological assay dosing [3] |

| Methanol | Thermodynamic | 10 – 30 mM | LC-MS/MS mobile phase, structural characterization [4] |

| Aqueous Buffer (pH 7.4) | Kinetic (from DMSO) | 50 – 200 µM | In vitro ADME profiling, lead optimization [6] |

Visualizations

Workflow Diagram

Caption: Step-by-step workflow for kinetic and thermodynamic solubility assessment using LC-MS/MS.

Solvation Mechanism Diagram

Caption: Molecular interaction network detailing the solvation of the compound in DMSO and Methanol.

References

-

Creative Biolabs - Aqueous Solubility Source: Creative Biolabs URL:[Link]

-

Bio-protocol - Determination of Thermodynamic Solubility Source: Bio-protocol URL:[Link]

-

Raytor - Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures Source: Raytor URL:[Link]

-

ACS Omega - An Automated Robotic Interface for Assays: Facilitating Machine Learning in Drug Discovery by the Automation of Physicochemical Property Assays Source: ACS Publications URL: [Link]

-

Dissolution Technologies - Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients Source: Dissolution Technologies URL: [Link]

-

Bienta - Shake-Flask Solubility Assay Source: Bienta URL: [Link]

Application Note: High-Efficiency Functionalization of (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine

[1]

Executive Summary & Scaffold Analysis

The molecule (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine (referred to herein as Scaffold-1 ) represents a high-value building block.[1] It features a semi-rigid piperidine core that positions a primary amine "warhead" for diversity-oriented synthesis, while the 5-nitropyridine moiety serves as a masked aniline (reducible) or an electron-deficient aromatic system for

Structural Breakdown & Reactivity Profile

Success with Scaffold-1 requires understanding the competing reactivities of its three distinct zones.

| Functional Zone | Structure | Reactivity & Risk Assessment |

| Zone A: Primary Amine | Target. High nucleophilicity ( | |

| Zone B: Piperidine Core | Cyclic Amine | Inert. The nitrogen is capped by the pyridine ring. The C3-stereocenter dictates the vector of the primary amine. |

| Zone C: Nitropyridine | 5-Nitro-2-pyridyl | Sensitive. The nitro group is electron-withdrawing, making the pyridine ring electron-deficient.[1] Critical Risk: The nitro group is susceptible to reduction. Avoid catalytic hydrogenation ( |

Visualizing the Reaction Landscape

The following diagram maps the "Safe" vs. "Hazardous" synthetic pathways for this specific scaffold.

Figure 1: Chemoselectivity map.[1] Green pathways preserve the nitro "warhead"; red pathways lead to off-target reduction.[1]

Detailed Experimental Protocols

Protocol A: High-Throughput Amide Coupling (HATU Method)

Use this for generating diverse amide libraries (SAR exploration).[1]

Rationale: The primary amine is highly reactive. HATU is chosen over EDC/HOBt for faster kinetics and higher yields with sterically demanding acids. The base (DIPEA) ensures the amine is free-based without hydrolyzing the nitropyridine.

Materials:

-

Scaffold-1 (1.0 equiv)[1]

-

Carboxylic Acid (

) (1.2 equiv)[1] -

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

-

Solvent: Anhydrous DMF or DMA (DCM can be used if solubility permits).[2]

Step-by-Step Workflow:

-

Activation: In a vial, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF (

concentration). Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 5 minutes. Color change to yellow/orange is normal. -

Addition: Dissolve Scaffold-1 (1.0 equiv) in a minimal amount of DMF. Add this solution to the activated acid mixture.

-

Reaction: Add the remaining DIPEA (1.5 equiv). Stir at RT for 2–4 hours.

-

Workup:

-

Option A (Scale < 50 mg): Direct purification via Prep-HPLC (Acidic modifier: Formic acid or TFA is fine; the pyridine is weak).

-

Option B (Scale > 100 mg): Dilute with EtOAc, wash with sat.[2]

(ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-

-

Yield Expectation: 85–95%.

Protocol B: "Nitro-Safe" Reductive Amination

Use this to install alkyl groups while preserving the nitro moiety.[1]

Rationale: Standard hydrogenation (

Materials:

-

Scaffold-1 (1.0 equiv)[1]

-

Aldehyde (

) (1.1 equiv)[1] -

STAB (

) (2.0 equiv) -

Acetic Acid (catalytic, 1 drop per mL)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

Step-by-Step Workflow:

-

Imine Formation: In a reaction vessel, combine Scaffold-1 and the Aldehyde in DCE (

). Add catalytic Acetic Acid. Stir for 30–60 minutes at RT.-

Note: Ensure the aldehyde is fully dissolved.

-

-

Reduction: Add STAB (2.0 equiv) in one portion.

-

Caution: Mild gas evolution (

) may occur.

-

-

Incubation: Stir at RT for 4–16 hours.

-

Quench: Add sat. aqueous

to neutralize the acid and quench excess hydride. Stir vigorously for 15 minutes. -

Extraction: Extract with DCM (

). The product (secondary amine) will be in the organic layer. -

Purification: Flash chromatography (DCM/MeOH gradient).

-

Tip: The secondary amine product may streak on silica; add 1%

or

-

Protocol C: Sulfonylation

Use this to create sulfonamides (bioisosteres of amides).

Materials:

-

Scaffold-1 (1.0 equiv)[1]

-

Sulfonyl Chloride (

) (1.1 equiv)[1] -

Triethylamine (TEA) or Pyridine (2.0 equiv)

-

Solvent: DCM (anhydrous).[2]

Step-by-Step Workflow:

-

Setup: Dissolve Scaffold-1 and TEA in anhydrous DCM (

) under nitrogen. Cool to -

Addition: Add the Sulfonyl Chloride dropwise (neat or in DCM solution).

-

Reaction: Allow to warm to RT and stir for 2 hours.

-

Troubleshooting: If the reaction is sluggish, add a catalytic amount (

equiv) of DMAP (4-Dimethylaminopyridine).[1]

-

-

Workup: Wash with

(to remove TEA/DMAP/Pyridine), then brine.-

Note: The 5-nitropyridine core is not basic enough to be protonated significantly by

and will remain in the organic layer.

-

Decision Logic for Protocol Selection

Use the following logic gate to determine the optimal synthetic route based on your desired final compound properties.

Figure 2: Synthetic decision tree for Scaffold-1 functionalization.

Troubleshooting & Optimization

Solubility Issues

The 5-nitropyridine moiety can make the scaffold sparingly soluble in pure ether or hexanes.

-

Solution: Use DCM, DMF, or a DCM/MeOH (9:[1]1) mixture for reactions.[2][3][4]

-

For LCMS: Dissolve samples in DMSO or Acetonitrile/Water (1:1).

Handling the Nitro Group

If your final target requires the reduction of the nitro group (to an aniline) after functionalizing the primary amine:

-

Perform the functionalization (e.g., Amide Coupling) first using the protocols above.

-

Subsequent Step: Reduce the nitro group using

(1 atm) and

Purification of Polar Amines

If the product of Protocol B (Reductive Amination) is very polar:

-

Use SCX-2 (Strong Cation Exchange) cartridges.[1]

-

Load reaction mixture (in MeOH/DCM).

-

Wash with MeOH (removes non-basic impurities).

-

Elute product with

in MeOH.

-

References

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1]

-

Montalbetti, C. A., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling."[5] Tetrahedron, 61(46), 10827-10852.[1]

-

Roughley, S. D., & Jordan, A. M. (2011).[1] "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479.[1]

Handling and storage guidelines for (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine

Application Note: Handling and Storage Guidelines for (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine

Executive Summary

This application note provides a comprehensive technical guide for the handling, storage, and solubilization of (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine (CAS 916791-17-8). This compound, a functionalized nitro-pyridine derivative featuring a piperidine pharmacophore, serves as a critical intermediate in medicinal chemistry and a potential ligand in biological assays. Due to the presence of a secondary amine, a basic piperidine ring, and an electron-deficient nitro-aromatic system, this molecule exhibits specific physicochemical sensitivities—notably to light, oxidation, and moisture.

The protocols detailed below are designed to maximize compound stability, ensure experimental reproducibility, and maintain operator safety.

Compound Identity & Physicochemical Profile

Understanding the molecular architecture is the first step in proper handling. The electron-withdrawing nitro group at the 5-position of the pyridine ring significantly reduces the basicity of the adjacent amine linker but leaves the piperidine nitrogen relatively basic and prone to protonation or oxidation.

| Property | Specification |

| Chemical Name | (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine |

| CAS Number | 916791-17-8 |

| Molecular Formula | C₁₁H₁₆N₄O₂ |

| Molecular Weight | 236.27 g/mol |

| Appearance | Yellow to Orange Solid (Characteristic of nitro-pyridines) |

| Solubility | DMSO: >20 mg/mL (Excellent)Ethanol: ModerateWater: Low (unless protonated/salt form) |

| pKa (Predicted) | ~9.8 (Piperidine N), ~2.5 (Pyridine N) |

| Key Sensitivities | Light (Nitro group photoreduction), Moisture (Hygroscopic amine) |

Safety & Hazard Assessment (GHS Standards)

While specific toxicological data for this novel entity may be limited, "read-across" principles from structurally similar 2-amino-5-nitropyridines and piperidines dictate a conservative safety profile.

Core Hazards:

-

Acute Toxicity (Oral/Inhalation): Likely Category 4 (Harmful).[1]

-

Skin/Eye Irritation: Category 2/2A. The basic piperidine moiety can cause significant irritation to mucous membranes.

-

Specific Target Organ Toxicity (STOT-SE): Category 3 (Respiratory Irritation).[1][2]

Safety Workflow Diagram

The following decision tree outlines the mandatory safety checks before opening a vial.

Figure 1: Operational safety workflow for handling nitro-pyridine amines.

Storage Guidelines

Proper storage is non-negotiable for maintaining the integrity of the nitro group (susceptible to photoreduction) and the piperidine ring (susceptible to oxidation).

Long-Term Storage (> 1 Month)

-

Temperature: -20°C is mandatory.

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible. The secondary amine can react with atmospheric CO₂ to form carbamates over extended periods.

-

Container: Amber glass vials with Teflon-lined caps. Do not use clear glass; nitro compounds can degrade into nitroso derivatives under UV/visible light exposure.

Short-Term Storage (Working Bench)

-

Temperature: 2-8°C (Refrigerated).

-

Desiccation: Keep in a desiccator when not in use. The piperidine moiety is hygroscopic; absorbed water will alter molecular weight calculations and may catalyze hydrolysis.

Solubilization & Handling Protocols

This section provides a self-validating protocol for preparing stock solutions. The choice of DMSO (Dimethyl Sulfoxide) is prioritized due to its high solvency power for nitro-aromatics and biological compatibility.

Protocol: Preparation of 10 mM Stock Solution

Reagents:

-

Compound: (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine (MW: 236.27)[3]

-

Solvent: Anhydrous DMSO (Grade: ≥99.9%, Water <0.05%)

Step-by-Step Methodology:

-

Equilibration: Remove the product vial from -20°C storage and allow it to equilibrate to room temperature (approx. 15-20 mins) before opening.

-

Scientific Rationale: Opening a cold vial introduces condensation, which degrades the hygroscopic amine.

-

-

Weighing: Accurately weigh 2.36 mg of the solid into a tared amber microcentrifuge tube or glass vial.

-

Note: Use an anti-static gun if the powder is static-charged.

-

-

Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

-

Dissolution: Vortex moderately for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 1 minute.

-

Visual Check: Solution should be clear, yellow/orange, and free of turbidity.

-

-

Aliquot & Freeze: Divide the master stock into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Stability of Stock Solutions

-

DMSO/Ethanol: Stable for 3 months at -20°C.

-

Aqueous Buffers: Unstable. Prepare fresh. The nitro-pyridine ring is susceptible to nucleophilic attack (hydrolysis) at the C-2 position in basic aqueous media over time.

Experimental Workflow: Biological Dilution

When using this compound in cellular assays, precipitation is a common failure mode. Follow this serial dilution pathway to prevent "crashing out."

Figure 2: Serial dilution strategy to maintain solubility in aqueous media.

Critical Step: Always add the concentrated DMSO solution into the aqueous buffer while vortexing, not the other way around. This prevents local high concentrations that trigger precipitation.

Emergency Procedures

-

Skin Contact: Wash immediately with soap and copious water.[1] The lipophilic nature of the nitro-pyridine allows for rapid dermal absorption.

-

Eye Contact: Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses if present.[1][2][4]

-

Spill Cleanup:

References

-

BenchChem. (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine Product Specifications. Retrieved from .

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 77887 (3-Nitropyridin-2-amine Analog Read-Across). Retrieved from .

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from .

-

American Chemical Society (ACS). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from .

Sources

Troubleshooting & Optimization

Purification of (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine by column chromatography

Technical Support Center: Purification of (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine

Ticket ID: #PUR-5NP-001 Status: Open Assigned Specialist: Senior Application Scientist, Chromatography Division

Executive Summary: The Molecule & The Challenge

You are attempting to purify (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine . Before starting, understand the physicochemical adversary you are facing.

-

The Core (Nitro-pyridine): A planar, electron-deficient aromatic system. It provides UV activity (likely yellow/orange) but reduced basicity at the pyridine nitrogen due to the strong electron-withdrawing nitro group.

-

The Tail (Piperidin-3-ylmethyl-amine): This contains a highly basic aliphatic amine (pKa ~10-11).

-

The Conflict: Standard silica gel is acidic (pKa ~5). Your basic amine "tail" will protonate upon contact with silica silanols, forming ionic bonds. This causes severe streaking (tailing) , irreversible adsorption, and co-elution with impurities.

This guide provides the protocol to suppress these interactions and achieve a clean separation.

Part 1: Pre-Purification Protocol (The "Self-Cleaning" Step)

User Question: "My crude mixture is a dark sludge. Should I load this directly onto the column?"

Expert Resolution: Absolutely not. Direct loading of crude SNAr reaction mixtures often leads to column fouling. Because your product is a base, you can exploit Acid-Base Extraction to remove 90% of non-basic impurities (like unreacted 2-chloro-5-nitropyridine or hydrolyzed phenols) before chromatography.

Protocol:

-

Dissolve crude residue in EtOAc or DCM.

-

Extract with 1M HCl (x3). The product (amine) moves to the aqueous layer; neutral/acidic impurities stay in organic.[1]

-

Wash the aqueous layer with fresh EtOAc (x1) to remove trapped neutrals.

-

Basify the aqueous layer to pH >12 using 6M NaOH or saturated Na₂CO₃. The product will precipitate or oil out.

-

Extract back into DCM (x3).

-

Dry (Na₂SO₄) and concentrate.

Part 2: Method Development & TLC

User Question: "I see a streak from the baseline to the solvent front on my TLC. What is the Rf?"

Expert Resolution: You are witnessing the "Silanol Effect." You cannot determine an Rf without a modifier.

The Golden Rule of Amine TLC: Never run a neutral solvent system. You must saturate the silica's acidic sites with a volatile base.

| Parameter | Recommendation | Why? |

| Base Modifier | Triethylamine (TEA) or NH₄OH | Competes with your product for silanol binding sites.[4] |

| Concentration | 1% - 5% v/v | Sufficient to block active sites without altering selectivity too drastically. |

| Solvent System A | DCM / MeOH / NH₄OH (90:9:1) | "The Nuclear Option" for very polar amines. |

| Solvent System B | DCM / MeOH / TEA (95:5:0.5) | Milder, good for less polar variants. |

| Visualization | UV (254 nm) & Ninhydrin | Nitro group absorbs UV; Amine stains red/purple with Ninhydrin. |

Part 3: Flash Chromatography Workflow

User Question: "How do I scale this up to a flash column? Liquid loading isn't working well."

Expert Resolution: Nitro compounds often have poor solubility in non-polar mobile phases (like Hexane/DCM), leading to precipitation at the column head if liquid loaded.

Recommended Workflow: Dry Loading

-

Dissolve crude in a minimal amount of MeOH/DCM.

-

Add silica gel (ratio 1:2 crude:silica) or Celite 545.

-

Evaporate to a free-flowing powder.

-

Load this powder into a solid load cartridge (or on top of the column).

The Gradient (DCM/MeOH/NH₄OH):

-

Solvent A: DCM

-

Solvent B: 10% MeOH in DCM (containing 1% NH₄OH) [Note: Premix the ammonia into the MeOH/DCM stock to ensure stable pH]

-

Gradient Profile:

-

0% B for 2 CV (Column Volumes) - Elutes non-polar junk.

-

0% to 50% B over 10 CV.

-

Hold at 50% B.

-

Part 4: Troubleshooting (Q&A)

Ticket #402: "The product is stuck at the baseline even with 10% MeOH."

-

Diagnosis: The interaction with silica is too strong, or the product has precipitated.

-

Fix: Switch to Amine-Functionalized Silica (NH-Silica) . This stationary phase is chemically bonded with propyl-amine groups, creating a basic surface. It eliminates the need for TEA/NH₄OH in the mobile phase and allows you to use simpler solvents like Hexane/Ethyl Acetate.[3]

Ticket #405: "I recovered my product, but it smells like fish/ammonia."

-

Diagnosis: Residual Triethylamine or Ammonia.

-

Fix:

-

Rotovap down to dryness.

-

Redissolve in DCM and wash with Saturated NaHCO₃ (mildly basic wash removes salts but keeps amine free).

-

Alternatively, repeated co-evaporation with DCM/Heptane can help remove TEA (azeotropic removal).

-

Ticket #409: "My peak shape is 'shark-finned' (fronting)."

-

Diagnosis: Solubility issue (column overload) or "Solvent Strong Effect."

-

Fix: You likely liquid-loaded in pure MeOH or a strong solvent. Switch to Dry Loading (see Part 3) to ensure the sample starts as a tight band.

Part 5: Logic & Decision Pathways

The following diagram illustrates the decision matrix for purifying this specific aminopyridine derivative.

Caption: Decision tree for optimizing the purification of basic aminopyridines, prioritizing stationary phase selection and loading techniques.

References

-

Biotage . (2023).[2] Strategies for the Purification of Ionizable Organic Amine Compounds. Retrieved from [Link]

-

Teledyne ISCO . (2012).[5] Purification of Primary Amines using RediSep C-18 Reversed Phase Columns. Retrieved from [Link]

-

PubChem . (2025).[6] 2-Amino-5-nitropyridine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Resolving solubility issues with (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine

Welcome to the technical support resource for (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered during experimentation. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine that influence its solubility?

A1: The solubility of this compound is governed by a combination of its three primary structural components: the 5-nitropyridine ring, the piperidine ring, and the methylamine linker.

-

5-Nitropyridine Ring: The nitro group is strongly electron-withdrawing, which makes the pyridine ring electron-deficient.[1][2] This high polarity suggests some solubility in polar organic solvents.[3] However, nitroaromatic compounds are generally insoluble or sparingly soluble in water.[3]

-

Piperidine Ring: This saturated heterocycle is conformationally flexible and, depending on its substituents, can be quite nonpolar.[4] The secondary amine within the piperidine ring is basic, with a pKa around 11.22 for protonated piperidine.[5] This basicity is a critical factor for pH-dependent solubility.[5]

-

Methylamine Linker: The amine linker provides an additional site for hydrogen bonding and protonation, further contributing to the compound's pH-dependent solubility.[6]

Q2: I'm observing poor solubility in aqueous buffers like PBS. Why is this happening and what's the first step to address it?

A2: Poor aqueous solubility is expected for this compound at neutral pH.[7] The nonpolar characteristics of the piperidine and the aromatic pyridine ring tend to dominate at neutral pH, leading to low water solubility.[7]

The most effective initial step is to adjust the pH. Since the molecule contains basic nitrogen atoms in the piperidine ring and the amine linker, decreasing the pH will protonate these sites.[5] The resulting salt form will be significantly more soluble in aqueous solutions.[5] A good starting point is to attempt dissolution in a dilute acidic solution, such as 0.01 M to 0.1 M hydrochloric acid (HCl).[7]

Q3: Which organic solvents are most likely to dissolve (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine?

A3: Based on the "like dissolves like" principle, polar aprotic solvents are excellent candidates for dissolving this compound.[8] The high polarity of the nitro-pyridin-2-yl moiety suggests good solubility in solvents such as:

Polar protic solvents like ethanol and methanol may also be effective.[9] For creating stock solutions for biological assays, DMSO is a common first choice due to its strong solubilizing power and miscibility with aqueous media.[7]

Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer. How can I prevent this?

A4: This is a common challenge with poorly soluble compounds.[7] Here are several strategies to overcome this:

-

Optimize Final DMSO Concentration: Keep the final DMSO concentration in your assay as high as experimentally tolerable (typically ≤1%) to maintain solubility.[7]

-

Use a Co-solvent: Gradually add a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) to the aqueous buffer before adding your compound stock.[7][8]

-

Stepwise Dilution: Instead of a single large dilution, perform a series of intermediate dilutions in a buffer containing a higher percentage of an organic co-solvent.[7]

-

Lower Stock Concentration: Preparing a more dilute stock solution in DMSO can sometimes prevent precipitation upon its addition to the aqueous buffer.[7]

Troubleshooting Guides